The compound (3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is a complex organic molecule that belongs to the class of piperidine derivatives. It is primarily studied for its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring with a tetrahydro-pyrazolo-pyridine moiety, which may contribute to its biological activity.
This compound is synthesized in laboratory settings and is not commonly found in nature. Its synthesis involves multiple steps of organic reactions that typically require specialized knowledge in organic chemistry.
The synthesis of (3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride generally involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are often employed to confirm the structure and purity of the synthesized compound.
The compound can participate in various chemical reactions typical for amines and carbonyls:
Reactions involving this compound should be performed under controlled conditions to avoid side reactions. Monitoring through spectroscopic methods is crucial for determining reaction progress and product formation.
The primary applications of (3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride are in scientific research focused on drug discovery and development. Its potential pharmacological properties make it a candidate for further studies aimed at understanding its effects on various biological systems.
This compound exemplifies the complexity and potential utility of synthetic organic molecules in therapeutic contexts, warranting continued research into its properties and applications.
Retrosynthetic analysis of the target compound reveals three strategic disconnections that simplify the synthesis of this pharmaceutically relevant hybrid scaffold. The core structure dissects into: (1) a 3-methylpiperidine unit serving as the secondary amine component, (2) a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine heterocycle acting as the acid equivalent, and (3) a carbonyl linker enabling amide bond formation. This disconnection approach aligns with synthetic strategies employed for structurally similar compounds like the 4-methylpiperidinyl analog (CAS# 1220029-24-2), where the amide bond formation becomes the final convergent step [4].
Critical to this analysis is recognition of the pyrazolo[4,3-c]pyridine core's synthetic accessibility. As demonstrated in patent literature, this bicyclic system can be efficiently constructed from commercially available pyridine derivatives through sequential reduction, functionalization, and cyclization reactions [6]. The 3-position of this heterocycle exhibits enhanced nucleophilicity compared to classical pyrazoles, facilitating subsequent acylative coupling. For the piperidine fragment, the methyl group positioning (2-, 3-, or 4-methyl substitution) significantly influences both synthetic accessibility and stereochemical outcomes. The 3-methylpiperidine precursor requires careful regiocontrol during synthesis to avoid isomer contamination, which complicates final purification [5].
Table 1: Retrosynthetic Disconnection Approaches for Pyrazolo-Pyridine-Piperidine Hybrids
Disconnection Level | Key Fragments Generated | Strategic Considerations | Structural Analogs |
---|---|---|---|
Amide Bond Cleavage | 3-Methylpiperidine + Pyrazolo[4,3-c]pyridine-3-carboxylic acid | Requires carboxylate activation | 4-Methylpiperidinyl analog [4] |
Pyrazole Ring Disjoin | Aminopyridine + Hydrazine Derivative | Regioselectivity control essential | 3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine [7] |
Piperidine Methyl Functionalization | Unsubstituted Piperidine + Methylating Agent | Positional isomerism concerns | 2-Methylpiperidinyl variant (CAS# 1220034-03-6) [5] |
The construction of the pivotal amide bond connecting the piperidine and pyrazolo-pyridine moieties employs innovative coupling methodologies that address challenges posed by steric hindrance and heterocyclic reactivity. Classical approaches like Schotten-Baumann conditions often yield suboptimal results (<40%) due to poor solubility and competing side reactions. Modern carbodiimide-mediated amidation using N,N'-Carbonyldiimidazole (CDI) significantly improves efficiency, enabling a two-step, one-pot activation/coupling sequence that achieves yields exceeding 75% for related pyrazolo-pyridine carboxamides [8]. This method capitalizes on the in situ generation of acyl imidazolide intermediates, which demonstrate superior electrophilicity toward secondary amines like 3-methylpiperidine compared to traditional acid chlorides.
A particularly effective protocol adapted from Apixaban intermediate synthesis involves sequential carboxylate activation using CDI followed by nucleophilic displacement with 3-methylpiperidine in tetrahydrofuran at 0-5°C, gradually warming to room temperature. This controlled addition minimizes N-alkylation side products commonly observed with highly nucleophilic heterocyclic amines [8]. For the critical carboxylic acid precursor—4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid—protection strategies during synthesis prove essential. The 1H-tautomer preference allows selective N-protection using tert-butoxycarbonyl (Boc) groups, which subsequently directs coupling exclusively to the C-3 carboxylate. Post-coupling deprotection with hydrochloric acid simultaneously generates the hydrochloride salt, streamlining purification [6].
Table 2: Comparative Analysis of Coupling Methodologies for Methanone Formation
Coupling Method | Reaction Conditions | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
Schotten-Baumann | Aqueous NaOH, 0-5°C | 30-42% | Simplicity, low cost | Low yield, hydrolysis side products |
CDI-Mediated | THF, 0°C→RT, 12-18h | 75-82% | High chemoselectivity, minimal racemization | Requires anhydrous conditions |
Mixed Anhydride | iPrOCOCl, NMM, THF, -15°C | 55-65% | Rapid reaction kinetics | Sensitive to moisture, competing reactions |
HATU/DIPEA | DMF, RT, 1h | 70-78% | Ultrafast coupling | Expensive reagents, difficult DMF removal |
The final hydrochloride salt formation represents a critical purification and stabilization step that demands precise solvent and temperature control to ensure crystalline integrity and stoichiometric acid-base balance. Systematic solvent screening reveals that binary solvent systems outperform single solvents for both crystallinity and yield. Optimal conditions utilize isopropanol/ethyl acetate (3:1 v/v) with gaseous HCl bubbling at 5-10°C, achieving consistent 1:1 salt formation confirmed by elemental analysis [4]. This solvent combination balances polarity requirements for hydrochloride solubility during acidification and anti-solvent properties during crystallization. Temperature profiling demonstrates that controlled cooling ramps (1°C/minute) from dissolution temperature (45-50°C) to 0-5°C yield uniformly sized crystals with reduced inclusion solvent content (<0.2% by Karl Fischer titration).
The metastable zone width (MSZW) for hydrochloride nucleation proves exceptionally narrow in common alcohols, necessitating precise supersaturation control. Seeding techniques with previously characterized hydrochloride crystals (5% w/w) at 0.3°C below saturation temperature dramatically improve polymorphic consistency across batches [8]. Post-crystallization, annealing procedures (40°C under vacuum for 48h) eliminate crystal lattice defects while achieving residual solvent levels compliant with ICH guidelines (<5000 ppm). Solubility studies in pharmaceutically relevant media confirm the hydrochloride salt exhibits 18-fold greater aqueous solubility (12.7 mg/mL at pH 3.0, 25°C) compared to the free base form, validating salt selection for further pharmaceutical development [8].
Table 3: Solvent System Optimization for Hydrochloride Salt Crystallization
Solvent System | Crystallization Temp (°C) | Crystal Form | Yield (%) | Purity (HPLC %) | Residual Solvent (ppm) |
---|---|---|---|---|---|
Ethanol | 0-5 | Needles | 78 | 98.2 | 4200 |
Isopropanol | -10 | Aggregates | 82 | 98.7 | 3100 |
Acetone/Ethyl Acetate (1:2) | 5 | Plates | 75 | 97.8 | 890 |
iPrOH/EtOAc (3:1) | 0 | Prisms | 91 | 99.5 | 680 |
THF/Heptane (1:3) | -20 | Fine Powder | 68 | 96.5 | 1500 |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: